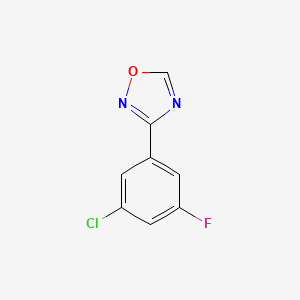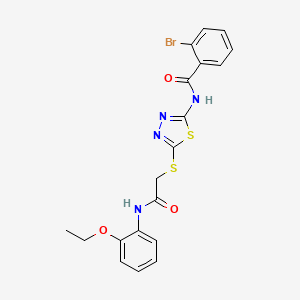![molecular formula C20H16ClNO B12459146 N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2-(benzyloxy)phenyl]-N-(4-chlorophenyl)methanimine is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methanimine group substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(benzyloxy)phenyl]-N-(4-chlorophenyl)methanimine typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved through the nucleophilic aromatic substitution of a suitable phenol derivative with benzyl chloride under basic conditions.
Formation of the Methanimine Group: The methanimine group can be introduced by reacting the benzyloxyphenyl derivative with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-(benzyloxy)phenyl]-N-(4-chlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[2-(benzyloxy)phenyl]-N-(4-chlorophenyl)methanimine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, (E)-1-[2-(benzyloxy)phenyl]-N-(4-chlorophenyl)methanimine can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-[2-(benzyloxy)phenyl]-N-(4-chlorophenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[2-(benzyloxy)phenyl]-N-(4-methylphenyl)methanimine
- (E)-1-[2-(benzyloxy)phenyl]-N-(4-fluorophenyl)methanimine
- (E)-1-[2-(benzyloxy)phenyl]-N-(4-bromophenyl)methanimine
Uniqueness
(E)-1-[2-(benzyloxy)phenyl]-N-(4-chlorophenyl)methanimine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16ClNO |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(2-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H16ClNO/c21-18-10-12-19(13-11-18)22-14-17-8-4-5-9-20(17)23-15-16-6-2-1-3-7-16/h1-14H,15H2 |
InChI Key |
SCZRAMFTTQDHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12459063.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12459094.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B12459102.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459110.png)
![5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12459118.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)

![N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline](/img/structure/B12459140.png)
![6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12459161.png)
![5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B12459167.png)
